molecular formula C8H7N3O B1269017 2-cyano-N-(pyridin-2-yl)acetamide CAS No. 90004-06-1

2-cyano-N-(pyridin-2-yl)acetamide

Cat. No. B1269017
CAS RN: 90004-06-1
M. Wt: 161.16 g/mol
InChI Key: PMEKHNOMXFPLAK-UHFFFAOYSA-N
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Patent
US04435407

Procedure details

Cyanoacetic acid (4.5 g) and 5.0 g of 2-aminopyridine, each in acetonitrile, were combined, and the suspension (150 ml) treated rapidly with a solution of 12.0 g of dicyclohexylcarbodiimide (DCCI) in 60 ml of acetonitrile. After stirring 4 hrs. and filtering, the filtrate was evaporated and the residue triturated with ether to give 2-(cyanoacetylamino)pyridine, m.p. 159°-161°. Recrystallization from ethyl acetate raised melting point to 162°-3°.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.C1(N=C=NC2CCCCC2)CCCCC1>C(#N)C>[C:1]([CH2:3][C:4]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
suspension
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
and filtering
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)CC(=O)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.